molecular formula C15H12ClIN2OS B4996188 N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide

N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide

Cat. No.: B4996188
M. Wt: 430.7 g/mol
InChI Key: VRFHSEUABGWEPH-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.

Preparation Methods

The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide involves several steps. One common method includes the reaction of 2-chloro-4-iodoaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-methylbenzamide under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets. It activates BRAF in a KSR1 or KSR2-dependent manner, promoting KSR1 or KSR2-BRAF dimerization and BRAF activation . This activation leads to downstream signaling pathways that result in the compound’s biological effects.

Comparison with Similar Compounds

N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide can be compared with other thiourea derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific combination of chlorine and iodine atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIN2OS/c1-9-4-2-3-5-11(9)14(20)19-15(21)18-13-7-6-10(17)8-12(13)16/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFHSEUABGWEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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